2-Bromo-3-hydroxycyclopent-2-en-1-one
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Overview
Description
2-Bromo-3-hydroxycyclopent-2-en-1-one: is an organic compound with the molecular formula C5H5BrO2 It is a brominated derivative of cyclopentenone, featuring both a hydroxyl group and a bromine atom attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxycyclopent-2-en-1-one typically involves the bromination of cyclopentenone derivatives. One common method is the bromination of 2-hydroxycyclopent-2-en-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-hydroxycyclopent-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-bromo-3-oxocyclopent-2-en-1-one.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group into a hydrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Various substituted cyclopentenone derivatives.
Oxidation Reactions: 2-bromo-3-oxocyclopent-2-en-1-one.
Reduction Reactions: Reduced cyclopentenone derivatives without the bromine atom.
Scientific Research Applications
2-Bromo-3-hydroxycyclopent-2-en-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom and hydroxyl group.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxycyclopent-2-en-1-one involves its ability to participate in various chemical reactions due to the presence of both a bromine atom and a hydroxyl group. These functional groups make the compound highly reactive, allowing it to interact with different molecular targets. For example, the bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s reactivity and biological effects .
Comparison with Similar Compounds
2-Bromo-3-oxocyclopent-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-Bromo-2-hydroxycyclopent-2-en-1-one: A positional isomer with the bromine and hydroxyl groups in different positions.
2-Chloro-3-hydroxycyclopent-2-en-1-one: Similar compound with a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-3-hydroxycyclopent-2-en-1-one is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of a bromine atom and a hydroxyl group on the cyclopentene ring allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Properties
IUPAC Name |
2-bromo-3-hydroxycyclopent-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-5-3(7)1-2-4(5)8/h7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQQMKGBGSLFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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